Methyl 2-Methylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

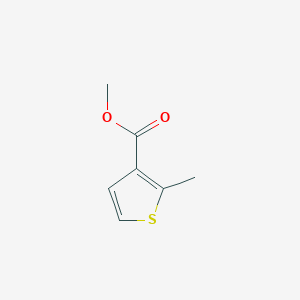

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNDEWOBDKZGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520945 | |

| Record name | Methyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53562-51-9 | |

| Record name | 3-Thiophenecarboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53562-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities.

Core Physical Properties

This compound is a pale-yellow to brown liquid at room temperature. Its fundamental physical characteristics are summarized in the table below, providing a quantitative basis for its handling, purification, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₈O₂S[1] |

| Molecular Weight | 156.20 g/mol [1] |

| Boiling Point | 202.412 °C at 760 mmHg[2] |

| Density | 1.174 g/cm³[2] |

| Refractive Index | 1.532[2] |

| CAS Number | 53562-51-9[1] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the micro-reflux technique.[3]

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube. A stir bar is added to prevent bumping.

-

Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.[3]

-

Heating and Observation: The sample is gently heated and stirred. The boiling point is reached when a ring of condensing vapor is observed on the walls of the test tube, and the temperature reading on the thermometer stabilizes.[3] This stable temperature is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density, the mass per unit volume of a substance, is a fundamental physical property.[4] The pycnometer method is a precise technique for determining the density of liquids.

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) is accurately weighed.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample (this compound). It is then reweighed.

-

Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[5]

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Logical Workflow: Synthesis and Purification

While specific signaling pathways involving this compound are not extensively documented, a general workflow for its synthesis and purification is relevant for researchers. The following diagram illustrates a typical logical sequence for the preparation of a thiophene carboxylate derivative.

References

An In-depth Technical Guide to Methyl 2-methylthiophene-3-carboxylate: Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with both a methyl and a methyl carboxylate group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic methodologies for this compound. Due to the limited availability of experimental spectroscopic and crystallographic data, this guide incorporates predicted data to offer a thorough analysis of its molecular properties.

Chemical Structure and Bonding

This compound possesses a planar, five-membered aromatic thiophene ring. The ring consists of four carbon atoms and one sulfur atom, which contributes to the aromaticity of the system through the participation of one of its lone pairs of electrons in the π-system. The ring is substituted at the 2-position with a methyl group and at the 3-position with a methyl carboxylate group.

Molecular Structure

The systematic IUPAC name for this compound is this compound. It has the chemical formula C₇H₈O₂S and a molecular weight of 156.20 g/mol . The CAS number for this compound is 53562-51-9.

Table 1: Predicted Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| S1 - C2 | 1.74 | C5 - S1 - C2 | 92.5 |

| C2 - C3 | 1.38 | S1 - C2 - C3 | 111.2 |

| C3 - C4 | 1.45 | C2 - C3 - C4 | 112.9 |

| C4 - C5 | 1.37 | C3 - C4 - C5 | 111.9 |

| C5 - S1 | 1.72 | C4 - C5 - S1 | 111.5 |

| C2 - C6 (Methyl C) | 1.51 | S1 - C2 - C6 | 120.3 |

| C3 - C7 (Ester C) | 1.48 | C4 - C3 - C7 | 125.1 |

| C7 = O8 | 1.21 | O8 - C7 - O9 | 124.5 |

| C7 - O9 | 1.35 | C3 - C7 - O9 | 111.8 |

| O9 - C10 (Methyl C) | 1.44 | C7 - O9 - C10 | 116.7 |

Note: Data is based on computational chemistry predictions (DFT/B3LYP/6-31G(d)) as experimental crystallographic data is not publicly available.

The bonding within the thiophene ring is characterized by delocalized π-electrons, which confers its aromatic properties. The carbon-sulfur bond lengths are intermediate between single and double bonds. The substituents on the ring, the methyl and methyl carboxylate groups, influence the electron density distribution and reactivity of the thiophene core.

Caption: 2D structure of this compound.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in the public domain. Therefore, predicted spectroscopic data is presented below to aid in the characterization of this molecule.

Table 2: Predicted Spectroscopic Data

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) | IR Spectroscopy (Predicted) | Mass Spectrometry |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) | m/z |

| 7.45 (d, 1H, H5) | 164.5 (C=O) | 2950-3000 (C-H, aromatic & aliphatic) | 156.02 (M+) |

| 6.90 (d, 1H, H4) | 140.1 (C2) | 1725 (C=O, ester) | 125.01 ([M-OCH₃]+) |

| 3.85 (s, 3H, OCH₃) | 134.8 (C3) | 1450-1550 (C=C, aromatic) | 97.03 ([M-COOCH₃]+) |

| 2.50 (s, 3H, CH₃) | 130.2 (C5) | 1250 (C-O, ester) | |

| 128.5 (C4) | |||

| 52.0 (OCH₃) | |||

| 15.8 (CH₃) |

Note: NMR and IR data are based on computational predictions and may differ from experimental values.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 2-methylthiophene-3-carboxylic acid.

Materials:

-

2-methylthiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-methylthiophene-3-carboxylic acid in methanol, slowly add thionyl chloride dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at reflux for 3 hours.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and fragmentation pattern would be analyzed.

Relevance in Drug Discovery

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated as potential therapeutic agents.

Notably, compounds synthesized from this starting material have been explored as modulators of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is implicated in the development and progression of various cancers. The thiophene scaffold of this compound serves as a key building block for the generation of libraries of small molecules aimed at inhibiting components of this critical oncogenic pathway.

Caption: Wnt/β-catenin pathway and potential inhibition by thiophene derivatives.

Conclusion

An In-depth Technical Guide to Methyl 2-methylthiophene-3-carboxylate

CAS Number: 53562-51-9

This technical guide provides a comprehensive overview of Methyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, plausible synthetic routes, spectroscopic characteristics, and its potential applications, with a focus on presenting quantitative data in a structured format and outlining detailed experimental methodologies based on related compounds.

Chemical and Physical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [1][2] |

| Appearance | Pale-yellow to brown liquid | Supplier Data |

| Purity | 95% - 98% | Commercial Suppliers |

| Boiling Point | 202.4°C (Predicted) | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the documented synthesis of its ethyl ester analog, ethyl 2-methylthiophene-3-carboxylate. The following protocol is an adaptation of that synthesis.

Plausible Synthesis of this compound

This proposed synthesis involves the metalation of 2-methylthiophene followed by carboxylation with methyl chloroformate.

Materials:

-

2-Methylthiophene

-

n-Butyllithium (n-BuLi) in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Methyl chloroformate

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material Addition: 2-Methylthiophene is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to -78°C using a dry ice/acetone bath.

-

Metalation: n-Butyllithium (in hexane) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete metalation.

-

Carboxylation: Methyl chloroformate is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Data (Analog-Based)

Direct spectroscopic data (NMR, IR, MS) for this compound is not available in the searched literature. The following tables present data for structurally similar isomers, which can serve as a reference for the expected spectral characteristics of the target compound.

¹H NMR Data of Related Thiophene Carboxylates

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Methyl thiophene-2-carboxylate | CDCl₃ | 7.8 (dd, 1H), 7.5 (dd, 1H), 7.1 (dd, 1H), 3.9 (s, 3H) |

| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 7.4 (d, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |

¹³C NMR Data of Related Thiophene Carboxylates

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Methyl thiophene-2-carboxylate | CDCl₃ | 162.8, 134.1, 133.5, 132.5, 127.8, 52.2 |

| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 163.5, 145.2, 132.0, 130.9, 126.8, 51.8, 15.9 |

IR and Mass Spectrometry Data of an Isomer

| Spectroscopic Technique | Compound | Key Peaks/Fragments |

| IR (Neat, cm⁻¹) | Methyl 3-methylthiophene-2-carboxylate | ~1720 (C=O stretch), ~1250 (C-O stretch), various C-H and C=C stretches |

| Mass Spectrum (m/z) | Methyl 3-methylthiophene-2-carboxylate | 156 (M⁺), 125 (M⁺ - OCH₃), 97 |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research.[2]

Drug Development

Thiophene-containing molecules are of significant interest in drug discovery due to their diverse pharmacological activities. This compound is a precursor for the synthesis of more complex molecules targeting the central nervous system (CNS), with potential applications in the development of treatments for conditions such as schizophrenia and depression.[2] The thiophene scaffold is a key component in a variety of biologically active compounds.

Agrochemicals

In the agrochemical sector, this molecule is utilized in the design and synthesis of novel pesticides and herbicides. The aromatic and ester functionalities of the molecule can be modified to enhance its interaction with biological targets in pests and weeds.[2]

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been detailed in the available literature, a diagram illustrating a generalized synthetic workflow is provided below.

Caption: Generalized synthetic workflow for this compound.

References

Spectroscopic Analysis of Methyl 2-methylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

| Property | Value |

| Chemical Name | Methyl 2-methylthiophene-3-carboxylate |

| CAS Number | 53562-51-9 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

Spectroscopic Data Summary

Direct experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound is not available in the provided search results. However, data for the isomeric compound, Methyl 3-methylthiophene-2-carboxylate , is available and presented here for comparative purposes.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (for Methyl 3-methylthiophene-2-carboxylate)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (for Methyl 3-methylthiophene-2-carboxylate)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

IR (Infrared) Spectroscopy Data (for Methyl 3-methylthiophene-2-carboxylate)

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

MS (Mass Spectrometry) Data (for a brominated derivative of this compound)

A patent (US20180170948A1) reports the mass spectrometry data for a brominated derivative, Methyl 2-(bromomethyl)thiophene-3-carboxylate. The reported mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]⁺ is 236.1. This is consistent with the addition of a bromine atom to the parent molecule.

| m/z | Assignment |

| 236.1 | [M+H]⁺ of Methyl 2-(bromomethyl)thiophene-3-carboxylate |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

¹³C NMR Acquisition:

-

A ¹³C NMR experiment (e.g., a proton-decoupled ¹³C experiment) is set up.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

The data is processed similarly to the ¹H NMR data to yield the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source via a syringe pump.

Data Acquisition (ESI):

-

The sample is ionized by applying a high voltage to the liquid, creating an aerosol of charged droplets.

-

The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of Methyl 2-methylthiophene-3-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

Methyl 2-methylthiophene-3-carboxylate, with its thiophene core, methyl ester group, and an additional methyl substituent, is a molecule of moderate polarity. The presence of the sulfur heteroatom and the carbonyl group in the ester functionality introduces polar characteristics, while the thiophene ring and methyl groups contribute to its nonpolar nature. This balance dictates its solubility in various organic solvents. Thiophene itself is known to be soluble in many organic solvents such as ethanol and ether but is insoluble in water[1][2]. This general characteristic extends to its derivatives.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted. This table serves as a practical guide for initial solvent screening.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO can effectively solvate the polar regions of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. | |

| Acetone | Soluble | The ketone functionality of acetone can interact with the ester group, promoting solubility. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of the ester, and its alkyl chain interacts with the nonpolar parts of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic esters. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve compounds of moderate polarity. |

| Chloroform | Soluble | Similar to DCM, chloroform is an effective solvent for a wide array of organic molecules. Thiophene derivatives are often soluble in chlorinated solvents[3]. | |

| Tetrahydrofuran (THF) | Soluble | A cyclic ether with moderate polarity, expected to be a good solvent. | |

| Ethyl Acetate | Soluble | The ester functionality of the solvent is compatible with the ester group of the solute. | |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the thiophene ring, but its low polarity may limit high solubility. | |

| Hexane | Sparingly Soluble | As a nonpolar alkane, hexane is less likely to effectively solvate the polar ester group, leading to lower solubility. | |

| Diethyl Ether | Soluble | A common, moderately polar solvent for a wide range of organic compounds. |

Disclaimer: The solubility data presented in this table is predictive and based on general chemical principles. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should remain in contact with the excess solid throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (Primary Method):

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC or GC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for processes involving this compound.

Caption: Logical workflow for organic solvent selection.

This structured approach ensures a systematic evaluation of key solvent properties, leading to an informed and optimal choice for any given application involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for Methyl 2-methylthiophene-3-carboxylate (CAS No. 53562-51-9). The information is compiled from commercially available data and safety data sheets to ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a pale-yellow to brown liquid.[1] Understanding its basic properties is the first step in proper handling and storage.

| Property | Value |

| CAS Number | 53562-51-9 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.21 g/mol |

| Physical Form | Pale-yellow to brown liquid[1] |

Stability Profile

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended. These are compiled from various supplier and safety data sheets.

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature or Refrigerated (2-8°C) | [1][2][3] |

| Atmosphere | Inert atmosphere | [1] |

| Light | Keep in a dark place | [1] |

| Container | Store in a closed vessel | [4] |

| Location | Cool, dry, and well-ventilated area | [5] |

Handling and Safety

Standard laboratory handling procedures should be followed. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram and the signal word "Warning"[1].

-

Hazard Statements: H302 (Harmful if swallowed)[1].

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth)[1].

Logical Workflow for Storage and Handling

The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Recommended storage workflow for maintaining the stability of this compound.

Experimental Protocols

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended conditions and testing its purity and potency at specified time intervals.

-

Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the guidance provided in a product-specific Safety Data Sheet (SDS). Users should always consult the SDS and other relevant safety information before handling any chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN116462672A - ä¸ç§æ°åè½åºè ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 4. 2-甲基-3-噻吩甲酸 - CAS号 1918-78-1 - 摩熵化学 [molaid.com]

- 5. researchgate.net [researchgate.net]

The Synthesis of Methyl 2-methylthiophene-3-carboxylate: A Technical Overview and Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylthiophene-3-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including historical context and detailed experimental methodologies. The synthesis is predominantly approached through the creation of the 2-methylthiophene-3-carboxylic acid precursor followed by esterification, or via multi-component reactions that construct the thiophene ring with the desired substitution pattern. This document details the prevalent methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate key reaction pathways.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Among them, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural motif is found in various compounds of pharmaceutical interest. This guide explores the principal synthetic strategies for obtaining this valuable compound, with a focus on practical laboratory-scale preparations.

Historical Context of Thiophene Synthesis

The exploration of thiophene chemistry began in the late 19th century. Early methods for synthesizing the thiophene ring were often harsh and low-yielding. Key historical developments that paved the way for the synthesis of substituted thiophenes like this compound include:

-

The Paal-Knorr Thiophene Synthesis (1885): This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide. While a foundational method, it offers limited control over the substitution pattern on the thiophene ring.

-

The Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters. This was a significant step towards the controlled synthesis of polysubstituted thiophenes.

-

The Gewald Aminothiophene Synthesis (1966): Karl Gewald discovered a multi-component reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes. This highly efficient one-pot reaction has become a cornerstone for the synthesis of a wide array of substituted 2-aminothiophenes, which can sometimes serve as precursors to other thiophene derivatives.

These seminal discoveries laid the groundwork for the more refined and targeted synthetic routes available today for compounds like this compound.

Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Construction of the Thiophene Ring: Building the thiophene core with the desired substituents in place.

-

Modification of a Pre-existing Thiophene: Starting with a simpler thiophene derivative and introducing the required functional groups.

A practical and widely applicable modern approach involves the synthesis of the corresponding carboxylic acid, 2-methylthiophene-3-carboxylic acid, followed by esterification.

Synthesis of 2-Methylthiophene-3-carboxylic Acid

A common and efficient method for the preparation of 2-methylthiophene-3-carboxylic acid begins with the readily available 2-methylthiophene. The process involves a regioselective lithiation followed by carboxylation.

Experimental Protocol:

-

Step 1: Lithiation of 2-Methylthiophene:

-

To a solution of 2-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at this temperature for 1-2 hours. The lithium atom preferentially directs to the 5-position due to the activating effect of the methyl group. To achieve substitution at the 3-position, a subsequent isomerization is often necessary, which can be promoted by warming the reaction mixture. Alternatively, specific directing groups can be employed. A more direct approach to 3-substituted thiophenes can be achieved through halogen-metal exchange from 3-bromo-2-methylthiophene.

-

-

Step 2: Carboxylation:

-

The resulting lithiated species is then quenched by pouring it over an excess of crushed dry ice (solid CO₂).

-

The reaction mixture is allowed to warm to room temperature.

-

-

Step 3: Work-up and Isolation:

-

The reaction is quenched with water, and the organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

-

The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of 2-methylthiophene-3-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Logical Workflow for the Synthesis of 2-Methylthiophene-3-carboxylic Acid:

Methyl 2-methylthiophene-3-carboxylate: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including a reactive thiophene ring, a methyl group, and a carboxylate moiety, offer multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide array of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of biologically active compounds.

Synthesis of the Core Scaffold

A practical and efficient method for the preparation of the closely related ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of hazardous reagents like n-butyllithium and cryogenic conditions. This process, which can be adapted for the synthesis of the methyl ester, starts from the commercially available 2-methylthiophene and achieves a 52% overall yield on a multikilogram scale, highlighting its industrial applicability.[1]

Reactivity and Synthetic Applications

The strategic placement of functional groups on the thiophene ring of this compound allows for a diverse range of chemical transformations. While direct reactivity studies on the title compound are not extensively documented in the reviewed literature, the reactivity of the closely related 2-aminothiophene-3-carboxylate derivatives provides significant insight into its potential as a synthetic intermediate. These derivatives are readily synthesized and serve as key precursors to a variety of fused heterocyclic systems with significant pharmacological interest.

Synthesis of Thieno[2,3-d]pyrimidines

One of the most prominent applications of the 2-aminothiophene-3-carboxylate scaffold, which can be derived from this compound, is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic compounds are of great interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4][5][6][7][8][9][10][11]

A general synthetic pathway to thieno[2,3-d]pyrimidines involves the cyclization of 2-aminothiophene-3-carboxylate derivatives with various reagents. For instance, reaction with formamide or urea leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-ones.[2][3][12]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one from a 2-Aminothiophene Precursor [2][4]

This protocol describes the cyclization of a 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

Formamide

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

Procedure:

-

Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

-

Add an excess of formamide (20 mL).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from ethanol to yield fine brown needles.

Expected Yield: 92% Melting Point: 224–226 °C

The following diagram illustrates the general synthetic scheme for the preparation of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylates.

Caption: General synthesis of thieno[2,3-d]pyrimidines.

Biological Activity of Derivatives

Derivatives of this compound, particularly the thieno[2,3-d]pyrimidine analogs, have demonstrated significant potential in drug discovery.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[6]

The table below summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | MCF-7 (Breast) | 27.83 | [11] |

| Compound 12 | MCF-7 (Breast) | 29.22 | [11] |

| Compound 13 | MCF-7 (Breast) | 22.52 | [11] |

| Compound 14 | MCF-7 (Breast) | 22.12 | [11] |

| Doxorubicin | MCF-7 (Breast) | 30.40 | [11] |

| Compound 5g | MCF-7 (Breast) | 18.87 (µg/mL) | [9] |

| Paclitaxel | MCF-7 (Breast) | 40.37 (µg/mL) | [9] |

| Compound 5d | HeLa (Cervical) | 40.74 (µg/mL) | [9] |

| Paclitaxel | HeLa (Cervical) | 45.78 (µg/mL) | [9] |

The following diagram illustrates a simplified workflow for the evaluation of anticancer activity.

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against a range of bacterial and fungal strains. The antimicrobial efficacy is influenced by the nature and position of substituents on the heterocyclic core.

The table below presents the antimicrobial activity of selected thieno[2,3-d]pyrimidine derivatives, indicated by the diameter of the zone of inhibition.

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) | Reference |

| Compound 8g | 18 | 17 | 16 | 17 | 17 | 18 | [3] |

| Compound 8h | 19 | 18 | 17 | 18 | 18 | 19 | [3] |

| Compound 8i | 20 | 19 | 18 | 19 | 19 | 20 | [3] |

| Compound 8j | 21 | 20 | 19 | 20 | 20 | 21 | [3] |

| Amoxicillin | 25 | 24 | - | - | - | - | [3] |

| Fluconazole | - | - | - | - | 23 | 24 | [3] |

Future Perspectives

This compound and its derivatives, particularly the 2-amino analogs, represent a rich source of chemical diversity for the development of novel therapeutic agents. Future research should focus on exploring the full synthetic potential of the title compound, including reactions that directly functionalize the methyl and ester groups. A deeper understanding of the structure-activity relationships of the resulting heterocyclic systems will be crucial for the rational design of more potent and selective drug candidates. The development of efficient and scalable synthetic routes to these compounds will also be essential for their translation from the laboratory to clinical applications.

References

- 1. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijacskros.com [ijacskros.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of methyl 2-methylthiophene-3-carboxylate and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery. The document details synthetic protocols, quantitative biological data, and the underlying mechanisms of action of these promising heterocyclic compounds.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene is a five-membered aromatic ring containing a sulfur atom, which is considered a "privileged" scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][3][4] The thiophene nucleus is a key component in several FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1] The ester functional group and the methyl group on the thiophene ring of compounds like this compound serve as versatile handles for chemical modification, allowing for the synthesis of diverse libraries of bioactive molecules. A particularly important class of derivatives are 2-aminothiophenes, which are readily synthesized via the Gewald reaction and serve as crucial precursors to fused heterocyclic systems such as thieno[2,3-d]pyrimidines.[5]

Synthesis of Thiophene-3-Carboxylate Derivatives

The Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes.[5][6] This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][8]

Key Synthetic Pathway: The Gewald Reaction

The general workflow for synthesizing 2-aminothiophene-3-carboxylate derivatives, which are precursors to many active compounds, is outlined below.

Experimental Protocol: Generalized Gewald Synthesis

The following is a representative protocol for the synthesis of methyl 2-aminothiophene-3-carboxylate derivatives.[7]

-

Reaction Setup: To a stirred mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add a basic catalyst such as morpholine or triethylamine (0.05 mol) over a period of 30 minutes at 35-40 °C.

-

Reaction Execution: Stir the reaction mixture at 45 °C for 3 to 4 hours.

-

Workup: Allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from ethanol to yield the pure 2-aminothiophene-3-carboxylate derivative.

Biological Activity of Thiophene Derivatives

Derivatives of the thiophene-3-carboxylate core, particularly the fused thieno[2,3-d]pyrimidine systems, have shown significant potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key proteins in cancer-related signaling pathways.

Anticancer Activity and Mechanism of Action

A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3][11] By inhibiting VEGFR-2, these thiophene derivatives can effectively block the downstream signaling cascade, leading to reduced tumor angiogenesis and proliferation.

Another key mechanism reported for thiophene-based compounds is the inhibition of tubulin polymerization.[12] Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of selected thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines and VEGFR-2 kinase.

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Cmpd 9 | Sulfanilamide at pos-3 | MCF-7 (Breast) | 27.83 | [13] |

| Cmpd 12 | Sulfamerazine at pos-3 | MCF-7 (Breast) | 29.22 | [13] |

| Cmpd 13 | Sulfadimethoxazine at pos-3 | MCF-7 (Breast) | 22.52 | [13] |

| Cmpd 14 | Sulfadoxine at pos-3 | MCF-7 (Breast) | 22.12 | [13] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 30.40 | [13] |

| 17f | Phenylurea moiety | HCT-116 (Colon) | 2.80 ± 0.16 | [11] |

| 17f | Phenylurea moiety | HepG2 (Liver) | 4.10 ± 0.45 | [11] |

| Sorafenib | (Reference Drug) | HCT-116/HepG2 | - | [11] |

Table 2: VEGFR-2 Kinase Inhibitory Activity

| Compound ID | Modification | Target | IC50 (µM) | Reference |

| 17f | Phenylurea moiety | VEGFR-2 | 0.23 ± 0.03 | [11] |

| 4c | Thienopyrimidine | VEGFR-2 | 0.075 | [4] |

| 3b | Thienopyrimidine | VEGFR-2 | 0.126 | [4] |

| Sorafenib | (Reference Drug) | VEGFR-2 | 0.23 ± 0.04 | [11] |

Biological Evaluation Protocols

Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general procedure for determining the cytotoxic effects of thiophene derivatives on cancer cell lines.[14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

This compound and its derivatives, particularly 2-aminothiophenes and the resultant thieno[2,3-d]pyrimidines, represent a highly valuable class of heterocyclic compounds for drug discovery. Their straightforward synthesis via methods like the Gewald reaction allows for the creation of diverse chemical libraries. The potent and selective anticancer activity demonstrated by numerous derivatives, often through the inhibition of critical signaling pathways like VEGFR-2, underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to assess their in vivo efficacy and safety profiles. The continued exploration of this chemical space is poised to deliver novel and effective drug candidates for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-methylthiophene-3-carboxylate from 2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-methylthiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the regioselective carboxylation of 2-methylthiophene at the 3-position via lithiation, followed by Fischer-Speier esterification of the resulting carboxylic acid. This protocol offers a reliable method for obtaining the target compound with good yield and purity.

Introduction

Substituted thiophenes are pivotal heterocyclic motifs in a wide array of pharmaceutical agents and functional organic materials. Specifically, 2-methylthiophene-3-carboxylates serve as key intermediates in the development of various biologically active molecules. The synthetic route detailed herein involves a robust two-step sequence: the initial challenge of regioselective C-H functionalization at the C3 position of 2-methylthiophene is addressed through directed ortho-metalation (DoM), followed by a classic acid-catalyzed esterification.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for Step 1: 3-Carboxylation of 2-methylthiophene

| Parameter | Value |

| Reagents | |

| 2-methylthiophene | 1.0 eq |

| n-Butyllithium (n-BuLi) | 1.1 eq |

| Dry Carbon Dioxide (CO2) | Excess |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-70% |

Table 2: Summary of Reagents and Reaction Conditions for Step 2: Fischer-Speier Esterification

| Parameter | Value |

| Reagents | |

| 2-methylthiophene-3-carboxylic acid | 1.0 eq |

| Methanol (CH3OH) | Excess (serves as solvent) |

| Sulfuric Acid (H2SO4) | Catalytic amount (e.g., 3-5 mol%) |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Experimental Protocols

Step 1: Synthesis of 2-methylthiophene-3-carboxylic acid

This procedure details the regioselective carboxylation of 2-methylthiophene at the 3-position via lithiation.

Materials:

-

2-methylthiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry ice (solid carbon dioxide)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Septa

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a low-temperature thermometer.

-

Initial Charging: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Add 2-methylthiophene (1.0 equivalent) to the cooled THF via syringe.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

-

Carboxylation: Carefully and quickly add an excess of crushed dry ice to the reaction mixture. The dry ice should be added in solid pieces to the vigorously stirred solution. A color change and a slight exotherm may be observed.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. The excess dry ice will sublime. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-methylthiophene-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 2: Synthesis of this compound

This protocol describes the esterification of 2-methylthiophene-3-carboxylic acid using the Fischer-Speier method.[1][2][3][4][5]

Materials:

-

2-methylthiophene-3-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiophene-3-carboxylic acid (1.0 equivalent).

-

Addition of Reagents: Add an excess of methanol to the flask, which will also act as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Mandatory Visualization

Reaction Pathway

References

The Gewald Reaction: A Powerful Tool for the Synthesis of 2-Aminothiophenes in Drug Discovery

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the Gewald reaction stands as a cornerstone of heterocyclic chemistry, providing a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] First described by Karl Gewald in 1966, this multicomponent reaction combines a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring.[3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7]

The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the widespread use of the Gewald reaction.[2] Its utility is further enhanced by numerous modifications that allow for a broad substrate scope and improved reaction efficiency, including the use of microwave irradiation and solvent-free conditions.[3][8]

Reaction Mechanism and Key Steps

The mechanism of the Gewald reaction is generally understood to proceed through three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][9] This step forms a stable α,β-unsaturated nitrile intermediate.[1]

-

Sulfur Addition: Elemental sulfur is then added to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1][9]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[1][3]

Applications in Drug Development

The 2-aminothiophene core is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[4] The ability to readily introduce diverse substituents onto the thiophene ring through the Gewald reaction makes it an invaluable tool in structure-activity relationship (SAR) studies.

Examples of Biological Activities of 2-Aminothiophene Derivatives:

| Biological Activity | Reference |

| Anticancer | [4] |

| Antiviral | [4] |

| Antimicrobial | [7] |

| Anti-inflammatory | [10] |

| Allosteric enhancers of A1-adenosine receptors | [10] |

| Glucagon antagonists | [10] |

Experimental Protocols

Numerous variations of the Gewald reaction have been developed to accommodate different substrates and improve yields. Below are protocols for a conventional heating method and a microwave-assisted synthesis.

Protocol 1: Conventional Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a general procedure for the one-pot synthesis of a tetrahydrobenzo[b]thiophene derivative.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (30 mL).

-

Stir the mixture at room temperature and add diethylamine (0.1 mol) dropwise.

-

After the addition of the amine, add elemental sulfur (0.1 mol) in one portion.

-

Attach a condenser to the flask and heat the reaction mixture to a mild boil for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]

Materials:

-

Ketone or aldehyde (1 mmol)

-

Active methylene nitrile (1 mmol)

-

Elemental sulfur (1.2 mmol)

-

Amine base (e.g., morpholine or piperidine) (3 mmol)

-

Solvent (e.g., ethanol or DMF) (2-3 mL)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a 10 mL microwave vial equipped with a stir bar, combine the ketone or aldehyde (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and the chosen solvent (2-3 mL).

-

Add the amine base (3 mmol) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by precipitation upon the addition of water or an appropriate anti-solvent, followed by filtration.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, solvent, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst Loading on a Model Gewald Reaction [11]

Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv)

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 0 | 24 h | 0 |

| 2 | 10 | 30 | 92 |

| 3 | 15 | 25 | 95 |

| 4 | 20 | 20 | 96 |

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Monosubstituted 2-Aminothiophenes [12]

| X in Product | Yield (%) - Classical | Yield (%) - Microwave |

| CO2Me | 82 | 55 |

| CONH2 | 78 | 78 |

| CONHPh | 87 | 55 |

| CO-t-Bu | 81 | - |

| CN | 60 | 58 |

General Experimental Workflow for Drug Discovery

The synthesis of a 2-aminothiophene library for drug discovery purposes typically follows a structured workflow.

Conclusion

The Gewald reaction is a robust and highly adaptable method for the synthesis of 2-aminothiophenes, which are of significant interest in medicinal chemistry.[4] Its procedural simplicity and the wide availability of starting materials make it an attractive approach for the generation of compound libraries for drug discovery programs. By understanding the reaction mechanism and exploring the various published protocols, researchers can effectively leverage the Gewald reaction to synthesize novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. d-nb.info [d-nb.info]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes: "Methyl 2-methylthiophene-3-carboxylate" as a Versatile Intermediate for the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Introduction

"Methyl 2-methylthiophene-3-carboxylate" and its derivatives are pivotal starting materials in the synthesis of a class of potent kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold. Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The thieno[2,3-d]pyrimidine core is a bioisostere of the purine nucleus of ATP, making it a privileged scaffold for the design of inhibitors that target the ATP-binding site of a wide range of protein kinases.[1][2] This document provides detailed application notes on the utility of "this compound" derivatives in the synthesis of these inhibitors, along with comprehensive protocols for their preparation and evaluation.

The strategic importance of this thiophene-based building block lies in its potential for elaboration into the key intermediate, methyl 2-aminothiophene-3-carboxylate, which serves as the direct precursor for the construction of the fused thieno[2,3-d]pyrimidine ring system. Subsequent functionalization of this scaffold allows for the generation of diverse libraries of kinase inhibitors with varying selectivity and potency.

Targeted Kinase and Signaling Pathway: FLT3

A significant number of thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3).[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5] These mutations lead to the constitutive activation of the FLT3 receptor, triggering downstream signaling cascades that promote uncontrolled cell growth and survival.[6]

The aberrant FLT3 signaling pathway in AML involves the activation of several key downstream effectors, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][8] These pathways collectively contribute to the leukemic phenotype by promoting cell cycle progression, inhibiting apoptosis, and enhancing cell survival. Therefore, inhibitors that target the constitutively active FLT3 kinase are a promising therapeutic strategy for the treatment of FLT3-mutated AML.

Caption: FLT3 Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors from "this compound" derivatives involves a multi-step process. A representative synthetic workflow is provided below.

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate (Key Intermediate)

This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[9]

-

Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of elemental sulfur (1.0 equivalent) in DMF, add methyl cyanoacetate (1.0 equivalent) and morpholine (0.6 equivalents).

-

To this mixture, add propionaldehyde (1.0 equivalent) dropwise, maintaining the temperature below 40°C.

-

Stir the reaction mixture at 50°C overnight.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-5-methylthiophene-3-carboxylate.